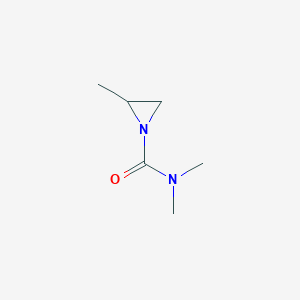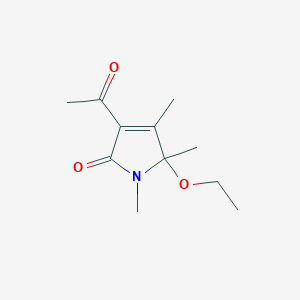![molecular formula C13H12N4 B163984 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine CAS No. 1246471-10-2](/img/structure/B163984.png)
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine is not fully understood. However, it is believed to act through the inhibition of various enzymes and pathways involved in the inflammatory response, tumor growth, and microbial proliferation. Additionally, it has been found to modulate the activity of certain neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. Additionally, it has been found to induce apoptosis in tumor cells and inhibit microbial growth. Furthermore, it has been found to modulate the activity of certain neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine in lab experiments include its high yield and purity, as well as its potential therapeutic applications. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for research on 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, research could focus on optimizing the synthesis method to improve yield and purity. Furthermore, research could investigate the potential use of this compound as a photoresponsive material for optoelectronic devices. Finally, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. Additionally, it has potential as a photoresponsive material for optoelectronic devices. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine is a multi-step process that involves the condensation of 4-aminobenzonitrile with 2-cyanopyridine, followed by reduction and cyclization steps. The final product is obtained in good yield and purity, making it suitable for further research.
Wissenschaftliche Forschungsanwendungen
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have potential as a photoresponsive material for optoelectronic devices.
Eigenschaften
CAS-Nummer |
1246471-10-2 |
|---|---|
Produktname |
2-(4-Aminophenyl)imidazo[1,2-a]pyridin-6-amine |
Molekularformel |
C13H12N4 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
2-(4-aminophenyl)imidazo[1,2-a]pyridin-6-amine |
InChI |
InChI=1S/C13H12N4/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H,14-15H2 |
InChI-Schlüssel |
ZPYQDVFCCVBVSP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)N)N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/structure/B163915.png)
![1,2-Dimethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B163919.png)







